3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-7(9(12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTZUDXEWDJFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137614-13-2 | |
| Record name | 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclobutanone with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate carboxylic acid derivative under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is typically scaled up from laboratory methods, ensuring that the reaction is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield cyclobutyl ketones, while reduction may produce cyclobutyl alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives .
Scientific Research Applications
3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a variety of applications in chemical research, medicinal chemistry, and materials science . Characterized by a pyrazole ring with two nitrogen atoms, a cyclobutyl group attached to the first position, and a carboxylic acid group, this compound's unique structure gives it distinct chemical and biological properties, making it valuable in various scientific fields .
Applications
This compound and its derivatives have potential applications in several fields :
- Medicinal Chemistry: Pyrazole derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties. They are used as building blocks for synthesizing various pharmaceuticals .
- Herbicides and Pesticides: Derivatives of pyrazole are used in the synthesis of bactericides and pesticides because of their high efficiency, low toxicity, and structural diversity .
- Enzyme Inhibition: Pyrazole derivatives can interact with biological targets such as enzymes or receptors. They can act as inhibitors of cyclin-dependent kinases (CDKs) . For example, N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide selectively inhibits CDK5 over CDK2 in cancer cell lines .
Research Findings
- Antifungal Activity: Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for activity against phytopathogenic fungi . One compound exhibited higher antifungal activity than boscalid .
- CDK Inhibition: Aminopyrazole, 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24), selectively inhibited cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines . It also reduced Mcl-1 levels in a concentration-dependent manner in cancer cell lines .
- Herbicide Synthesis: Compounds such as 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate showed an excellent inhibition effect on barnyard grass in greenhouse experiments.
Data Table
Case Studies
- DNDI-6148 Synthesis: this compound is used in the synthesis of DNDI-6148, a novel benzoxaborole preclinical candidate .
- Structure-Activity Relationship Studies: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized to study the relationship between their structure and antifungal activity . Topomer CoMFA was employed to develop a three-dimensional quantitative structure-activity relationship model for the compounds .
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs. Aromatic Groups: Unlike 5-methyl-1,3-diphenyl derivatives, the cyclobutyl group in the target compound introduces a non-aromatic, strained ring system. This may reduce π-π stacking interactions but enhance hydrophobic binding in enzyme pockets .
- Fluorinated Analogs : The difluoromethyl substituent in increases electronegativity and metabolic stability compared to the cyclobutyl group, which is more lipophilic.
- Amino vs. Cyclobutyl: The amino group in enables hydrogen bonding, whereas the cyclobutyl group prioritizes steric effects.
2.2. Pharmacological and Physicochemical Properties
Limited pharmacological data exists for 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid, but insights can be drawn from analogs:
- Anti-Inflammatory Activity : Ethyl esters of 3-methylsulfanyl pyrazole-4-carboxylic acid (e.g., ) exhibit significant anti-inflammatory activity (ED₅₀: 12–25 mg/kg in carrageenan-induced edema models). The cyclobutyl analog’s carboxylic acid group may enhance solubility but reduce membrane permeability compared to ester derivatives.
- Kinase Inhibition: Pyrazolo[4,3-c]pyridin-4(5H)-ones (e.g., ) demonstrate ATP-competitive kinase binding.
- Ulcerogenic Effects : Carboxylic acid derivatives generally show higher gastrointestinal toxicity than esters. For example, 5-methyl-1,3-diphenyl-4-carboxylic acid has moderate ulcerogenicity, suggesting similar risks for the cyclobutyl analog.
2.3. Physicochemical Comparison
Notes:
Biological Activity
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest within the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.21 g/mol
- Structure : The compound features a pyrazole ring with a cyclobutyl group and a carboxylic acid functional group, which contribute to its biological properties.
The precise mechanism of action for this compound remains largely unexplored. However, pyrazole derivatives are known to interact with various biological targets, influencing numerous biochemical pathways. The following points summarize the potential mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often exhibit inhibitory effects on enzymes, which can lead to altered metabolic processes.
- Receptor Modulation : The compound may modulate receptor activity, affecting signal transduction pathways involved in cellular responses.
Further research is necessary to elucidate the specific molecular interactions and pathways influenced by this compound.
Structure-Activity Relationships (SAR)
The SAR of pyrazole derivatives indicates that modifications to the structure can significantly impact biological activity. For instance, the introduction of aliphatic groups like cyclobutyl has been shown to enhance potency compared to unsubstituted analogues . A comparative analysis reveals:
| Compound | Substituent | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| 81c | Cyclobutyl | <10 | Effective PLK4 inhibitor |
| 82a | CF3 | 0.4 | Strong Pim-1, Pim-2, Pim-3 inhibitor |
| 12c | 4-Fluorophenyl | 56.45% inhibition at 10 µM | Inhibitory activity against NA |
This table highlights that structural modifications can lead to varying degrees of biological efficacy.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in inhibiting cell proliferation in various cancer cell lines.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, affecting pathways relevant to cancer progression and metabolic disorders .
Case Studies
A review of recent literature provides insights into the biological activities associated with similar pyrazole compounds:
- Antiproliferative Effects : In a study examining indazole-containing derivatives, compounds with structural similarities to this compound demonstrated significant antiproliferative effects against various cancer cell lines .
- In Vivo Studies : Research involving analogues of pyrazole derivatives has indicated that modifications at specific positions can enhance in vivo efficacy and stability, suggesting that similar strategies could be applied to optimize the activity of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
